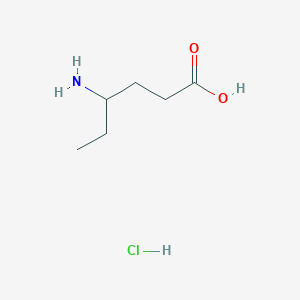

![molecular formula C7H6N2O4S B2376062 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 31591-39-6](/img/structure/B2376062.png)

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

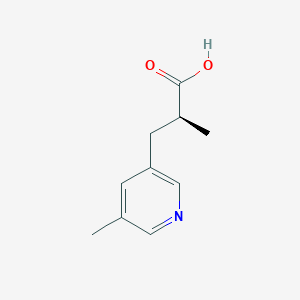

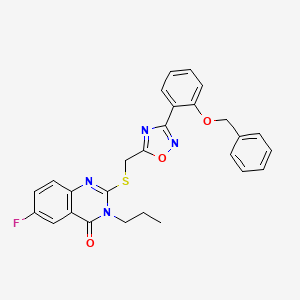

The compound “2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” belongs to the class of organic compounds known as benzoxazoles . Benzoxazoles are compounds containing a benzene fused to an oxazole ring (a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom) .

Synthesis Analysis

While specific synthesis methods for “2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” were not found, benzoxazoles can generally be synthesized through several methods, including the cyclodehydration of 2-aminophenols .Molecular Structure Analysis

The molecular structure of “2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” would likely include a benzene ring fused to an oxazole ring, with a sulfonamide group attached .科学的研究の応用

Oxygen Atom Transfer in Aminooxazole Synthesis

Zimin et al. (2020) explored the gold(I)-catalyzed oxidative annulation involving ynamides, nitriles, and 2,3-dichloropyridine N-oxide. This process, utilizing oxygen atom transfer, led to the generation of 1,3-oxazoles with various sulfonyl-protected alkylamino groups, demonstrating the utility of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide in synthesizing complex organic compounds (Zimin et al., 2020).

Corrosion Inhibition in Aluminum Alloy

Ehsani et al. (2014) investigated the use of 1,4-Ph(OX)2(Ts)2, a compound related to 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, as an inhibitor for corrosion of aluminum alloy in acidic mediums. This research highlights the potential of such compounds in materials science and corrosion prevention (Ehsani et al., 2014).

Oxygen Substitution in Benzothiazole-2-sulfonamides

Kamps et al. (2013) studied the reaction of benzothiazole-2-sulfonamides with hydroxylamine, leading to the formation of 2-hydroxybenzothiazole. This research demonstrates the reactivity of sulfonamide compounds, providing insight into their potential applications in chemical synthesis (Kamps et al., 2013).

Development of Novel Cyclic Sulfonamides

Greig et al. (2001) synthesized novel cyclic sulfonamides, including hexahydrobenzo[d]isothiazole 1,1-dioxides, via the Diels-Alder reaction. This research shows the versatility of sulfonamides in creating complex cyclic structures, which can have diverse applications in medicinal chemistry (Greig et al., 2001).

Generation of Benzosultams

Zhou et al. (2017) presented a method to produce diverse 3-sulfonated-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides through a radical process involving sulfur dioxide. This process highlights the potential of sulfonamide compounds in generating complex chemical structures (Zhou et al., 2017).

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide interacts with its targets and exerts its effects .

特性

IUPAC Name |

2-oxo-3H-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4S/c8-14(11,12)4-1-2-6-5(3-4)9-7(10)13-6/h1-3H,(H,9,10)(H2,8,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNHEZVPPXSILS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)NC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

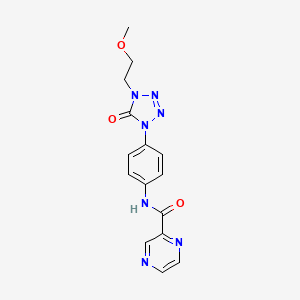

![2-Cyano-N-[[(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2375979.png)

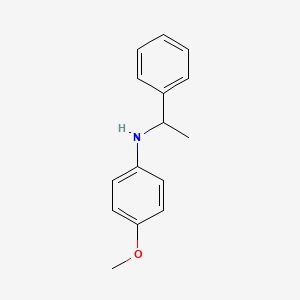

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2375980.png)

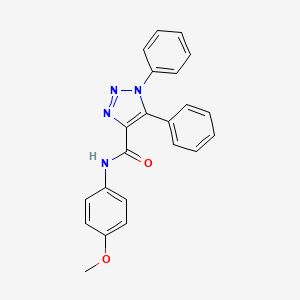

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2375994.png)

![N-(4-fluorophenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)pyridine-3-carboxamide](/img/structure/B2375995.png)

![N-(2,4-difluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2375999.png)